molecular formula C8H9BO3 B13464809 (E)-(3-Hydroxystyryl)boronic acid

(E)-(3-Hydroxystyryl)boronic acid

Cat. No.: B13464809
M. Wt: 163.97 g/mol
InChI Key: UNLBOXUQHKPTSG-SNAWJCMRSA-N
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Description

(E)-(3-Hydroxystyryl)boronic acid is an organic compound with the molecular formula C8H9BO3 It belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-(3-Hydroxystyryl)boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and is highly efficient .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-(3-Hydroxystyryl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-(3-Hydroxystyryl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to interact with various biological molecules and enzymes, potentially inhibiting their activity. The compound can also participate in transmetallation reactions, where the boron atom transfers its organic residue to a transition metal, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

(E)-(3-Hydroxystyryl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and benzylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to the presence of the hydroxystyryl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity .

List of Similar Compounds

Properties

Molecular Formula

C8H9BO3

Molecular Weight

163.97 g/mol

IUPAC Name

[(E)-2-(3-hydroxyphenyl)ethenyl]boronic acid

InChI

InChI=1S/C8H9BO3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10-12H/b5-4+

InChI Key

UNLBOXUQHKPTSG-SNAWJCMRSA-N

Isomeric SMILES

B(/C=C/C1=CC(=CC=C1)O)(O)O

Canonical SMILES

B(C=CC1=CC(=CC=C1)O)(O)O

Origin of Product

United States

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